4-(2,5-Dimethoxy-phenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylic acid ethyl ester
Description
4-(2,5-Dimethoxy-phenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylic acid ethyl ester: is a complex heterocyclic compound with a fused indole and pyridine ring system. Let’s break down its structure:
- The core structure consists of an indole ring (a bicyclic aromatic system) fused with a pyridine ring.
- The compound contains two methoxy (OCH₃) groups at positions 2 and 5 of the phenyl ring.
- The carboxylic acid group is attached at position 3 of the indeno[1,2-b]pyridine ring.
- The ethyl ester group (COOCH₂CH₃) is linked to the carboxylic acid.
Properties
Molecular Formula |
C24H21NO5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H21NO5/c1-5-30-24(27)19-13(2)25-22-15-8-6-7-9-16(15)23(26)21(22)20(19)17-12-14(28-3)10-11-18(17)29-4/h6-12H,5H2,1-4H3 |
InChI Key |
QKMJJKIVWJHBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=O)C2=C1C4=C(C=CC(=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound can vary, but one common approach involves the Fischer indole synthesis
Fischer Indole Synthesis:
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich aromatic rings.
Reduction: Reduction reactions could occur at the carbonyl group or other functional groups.
Substitution: The ester group can be substituted under appropriate conditions.
Common Reagents: NBS, reducing agents (e.g., LiAlH₄), and Lewis acids.
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent or for other therapeutic purposes.
Biological Studies: Explore its interactions with cellular targets and pathways.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific protein targets or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related indole or pyridine derivatives.
Similar Compounds: Explore other indole-based drugs or natural products.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of indeno-pyridine derivatives known for their diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 317.35 g/mol
Structural Features
- Indeno[1,2-b]pyridine core : This bicyclic structure is often associated with various pharmacological properties.
- Dimethoxyphenyl group : The presence of methoxy groups can enhance lipophilicity and bioactivity.
- Carboxylic acid ethyl ester : This functional group is known to influence the solubility and bioavailability of the compound.
Anticancer Activity
Research has indicated that compounds similar to 4-(2,5-Dimethoxy-phenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine derivatives exhibit significant anticancer properties. For instance:
- Case Study : A study published in 2023 demonstrated that derivatives of indeno-pyridine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated through various assays:
These results indicate a promising potential for use in formulations aimed at oxidative stress-related diseases.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. The compound's anti-inflammatory activity was assessed using in vitro models:
- Study Findings : The compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in LPS-stimulated macrophages with an IC value of 20 µM .
Antimicrobial Activity
The antimicrobial properties of the compound were also investigated:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| C. albicans | 64 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications on the phenyl ring and the indeno-pyridine core significantly affect its potency against various biological targets.
Key Findings
- Substituent Variations : Different substituents on the phenyl ring influence both lipophilicity and binding affinity to biological targets.
- Core Modifications : Alterations in the indeno-pyridine structure can enhance anticancer activity while maintaining low toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
